molecular formula C7H7N3 B1314041 2-(Methylamino)nicotinonitrile CAS No. 52583-87-6

2-(Methylamino)nicotinonitrile

Cat. No.: B1314041
CAS No.: 52583-87-6
M. Wt: 133.15 g/mol
InChI Key: AGZQPTBBDDQFKJ-UHFFFAOYSA-N
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Description

2-(Methylamino)nicotinonitrile is a chemical compound with the molecular formula C₇H₇N₃. It consists of a pyridine ring with a methylamine group attached at the second position and a nitrile group at the third position. This compound is known for its reactivity and structural uniqueness, making it a valuable precursor in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Methylamino)nicotinonitrile involves reacting 2-chloronicotinonitrile with methylamine. The reaction is typically carried out in a 40% aqueous methylamine solution and heated to reflux for 1.5 hours. After the reaction, the excess methylamine is evaporated, and the resulting solids are filtered and washed with water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)nicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Cyclization: It can undergo cyclization reactions to form pyridine rings, which are common motifs in drugs.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and are conducted under reflux conditions.

Major Products

The major products formed from these reactions include various nicotinonitrile derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(Methylamino)nicotinonitrile has several scientific research applications:

    Biochemistry: It serves as a precursor in the synthesis of biologically active compounds, such as Bosutinib, Milrinone, Neratinib, and Olprinone.

    Pharmacology: The compound is incorporated into pharmaceuticals to enhance binding affinity and improve pharmacokinetic profiles.

    Organic Synthesis: It is utilized as a building block for the synthesis of pharmaceuticals and agrochemicals, exploiting its unique structure and reactivity.

    Analytical Chemistry: The compound aids in the development of analytical methods for the detection and quantification of chemical substances.

    Materials Science: It finds applications in the synthesis of new materials with desirable electrical and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)nicotinonitrile
  • 2-Chloro-4-(Methylamino)nicotinonitrile
  • 2-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino)-6-(1H-Pyrrol-1-Yl)-3,5-Pyridinedicarbonitrile

Uniqueness

2-(Methylamino)nicotinonitrile is unique due to its specific structural features, such as the presence of both a methylamine group and a nitrile group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-(methylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZQPTBBDDQFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499040
Record name 2-(Methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52583-87-6
Record name 2-(Methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-chloronicotinonitrile (97.82 g, 706 mmol) in 40% aqueous methylamine (706 ml) was heated to reflux for 1.5 hour. The excess methylamine was evaporated off and the resulting solids filtered and washed with water (250 mL). The crude product was dissolved in boiling water (1.4 1) and treated with charcoal and filtered through Celite. The aqueous filtrate was cooled to room temperature. After 10 hours the crystalline solid was collected, washed with water and dried to leave 71.10 g of 2-(methylamino)-nicotinonitrile (mp. 86-88 degrees C.). A sample was further purified by sublimation (100 degrees C. at 0.025 mm) mp. (87-88 degrees C.).
Quantity
97.82 g
Type
reactant
Reaction Step One
Quantity
706 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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